10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Overview
Description
10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline is a complex organic compound characterized by its unique chemical structure. This compound belongs to the class of isoquinolines, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules
Biology: 10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biochemical processes.
Medicine: In medicine, this compound has been investigated for its potential therapeutic applications. It may be used as a lead compound in the development of new drugs, particularly those targeting neurological disorders and cardiovascular diseases.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline
2-Benzoylethyl-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinoline
(2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Uniqueness: 10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline stands out due to its chloro substituent, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts. This chloro group enhances the compound's ability to participate in various chemical reactions and interact with biological targets.
Properties
IUPAC Name |
10-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c13-10-2-1-9-3-5-15-6-4-14-8-12(15)11(9)7-10/h1-2,7,12,14H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLVBOQJDMYZKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNCC2C3=C1C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718675 | |
Record name | 10-Chloro-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082914-74-6 | |
Record name | 10-Chloro-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082914-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Chloro-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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